molecular formula C12H17FN2O4S2 B7634866 N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide

Cat. No. B7634866
M. Wt: 336.4 g/mol
InChI Key: BTVJNWYCMPFUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide, also known as CFMS, is a sulfonamide compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide binds to the KIX domain of CBP, which is responsible for the interaction with CREB. This binding prevents the interaction between CREB and CBP, thereby inhibiting the transcriptional activity of CREB. This mechanism of action has been confirmed by various structural and biochemical studies.
Biochemical and Physiological Effects:
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has been shown to selectively inhibit the transcriptional activity of CREB without affecting other transcription factors. This selectivity is attributed to the specific binding of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide to the KIX domain of CBP. N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. However, the physiological effects of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide on humans are still unknown.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has several advantages as a tool for studying protein-protein interactions. It is highly selective and specific for the interaction between CREB and CBP, which allows for the study of this interaction in isolation. N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide also has a high affinity for CBP, which allows for the study of weak or transient interactions. However, N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has several limitations, including its potential toxicity and the difficulty of synthesizing large quantities of pure N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide.

Future Directions

Future research on N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide could focus on the development of more potent and selective analogs for use as therapeutic agents. The potential applications of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide in the treatment of various diseases could also be explored further. Additionally, the use of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide as a tool for studying other protein-protein interactions could be investigated. Finally, the potential toxic effects of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide on humans could be studied further to determine its safety for use as a therapeutic agent.

Synthesis Methods

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide can be synthesized by reacting 2-fluoro-4-nitrobenzenesulfonamide with cyclopentylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with methanesulfonic acid to yield N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide. This synthesis method has been optimized to produce high yields of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide with high purity.

Scientific Research Applications

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has been studied for its potential use as a tool for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the transcription factor CREB and its co-activator CBP, which is involved in various cellular processes such as learning and memory, addiction, and metabolism. N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O4S2/c1-20(16,17)14-10-6-7-12(11(13)8-10)21(18,19)15-9-4-2-3-5-9/h6-9,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJNWYCMPFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide

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